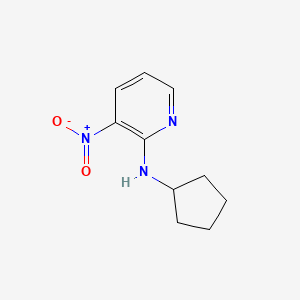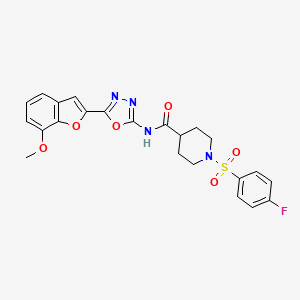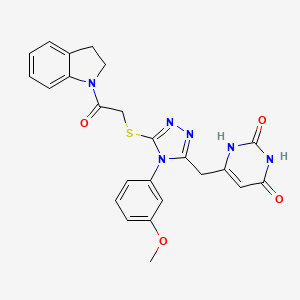
(4-(4-Chlorophenyl)-1H-pyrrol-3-yl)(phenyl)methanone
説明
4-(4-Chlorophenyl)-1H-pyrrol-3-yl)(phenyl)methanone, also known as 4CPP, is a synthetic compound with a wide range of applications in scientific research and laboratory experiments. It is a member of the pyrazolone family and has been used in various studies to examine its biochemical and physiological effects.
科学的研究の応用
Microwave Assisted Synthesis and Biological Applications
A study described the microwave-assisted synthesis of novel pyrazoline and pyridinyl methanone derivatives, emphasizing the method's efficiency in yielding higher, environmentally friendly reactions. The synthesized compounds exhibited significant in vivo anti-inflammatory and in vitro antibacterial activities. This highlights the compound's potential as a molecular template for developing anti-inflammatory drugs (Ravula et al., 2016).
Synthetic Methodologies
Efficient one-pot synthetic procedures for pyrrol-3-yl derivatives, including the use of tosylmethyl isocyanide and carbonyl compounds, have been elaborated. These methodologies offer economical and high-yield avenues for synthesizing pyrrole derivatives, which are crucial intermediates in pharmaceuticals and agrochemicals (Kaur & Kumar, 2018).
Antimicrobial and Antifungal Properties
Another study focused on the molecular structure, spectroscopic, and quantum chemical analysis of a chlorophenyl pyrazole derivative. The compound demonstrated promising antibacterial and antifungal effects, backed by molecular docking simulations, indicating its potential as an antimicrobial agent (Sivakumar et al., 2021).
Catalytic Applications
Research on the one-pot synthesis of highly substituted pyrroles using nano copper oxide as a catalyst highlighted the method's efficiency and the economic benefits of utilizing less expensive catalysts. The synthesis process, coupled with quantum chemical calculations, confirmed the structures of resulting compounds, indicating the method's applicability in creating complex molecular architectures (Saeidian et al., 2013).
Production of Chiral Intermediates
The production of a chiral intermediate of Betahistine, a drug used for treating vertigo, utilized a newly isolated Kluyveromyces sp. in an aqueous two-phase system. This biocatalytic approach not only improved the substrate's tolerance and biocompatibility but also enhanced the yield and enantiomeric excess of the chiral intermediate, demonstrating the importance of biotechnological methods in synthesizing pharmaceutical intermediates (Ni et al., 2012).
作用機序
Target of Action
The primary targets of (4-(4-Chlorophenyl)-1H-pyrrol-3-yl)(phenyl)methanone are currently unknown. This compound is a derivative of benzophenone
Mode of Action
It’s known that benzophenone derivatives can react with nucleophiles . This suggests that (4-(4-Chlorophenyl)-1H-pyrrol-3-yl)(phenyl)methanone may interact with its targets through nucleophilic reactions, leading to changes in the target molecules.
Biochemical Pathways
It’s worth noting that benzophenone derivatives can undergo reactions at the benzylic position , which may affect various biochemical pathways.
Pharmacokinetics
It’s known that the lipophilic or hydrophilic parts of a molecule can modify the pharmacologic profile as well as the pharmacokinetics of the compounds .
Action Environment
The action, efficacy, and stability of (4-(4-Chlorophenyl)-1H-pyrrol-3-yl)(phenyl)methanone can be influenced by various environmental factors. For instance, the compound’s reactivity may be affected by the presence of air, as benzophenone derivatives can oxidize readily in air .
特性
IUPAC Name |
[4-(4-chlorophenyl)-1H-pyrrol-3-yl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO/c18-14-8-6-12(7-9-14)15-10-19-11-16(15)17(20)13-4-2-1-3-5-13/h1-11,19H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHLIBZOTDXEQES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CNC=C2C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(4-Chlorophenyl)-1H-pyrrol-3-yl)(phenyl)methanone | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-[(E)-2-[(4-bromophenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2930216.png)
![N-[1-(Oxan-4-yl)pyrrolidin-3-yl]quinoxaline-6-carboxamide](/img/structure/B2930217.png)
![2-Amino-6-methyl-4-(2-methylphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2930219.png)
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2930220.png)

![[(3,5-Dimethoxyphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate](/img/structure/B2930223.png)




![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B2930231.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2930235.png)